

# Application Note: High-Resolution EBSD Analysis of Al-Cu Weld Zones

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## Compound of Interest

Compound Name: Aluminum;copper

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Audience: Researchers and scientists in materials science and engineering.

Introduction: Electron Backscatter Diffraction (EBSD) is a powerful scanning electron microscope (SEM) based technique for the microstructural characterization of crystalline materials.[1][2] It provides quantitative information on grain size, crystallographic orientation, texture, grain boundary character, and phase distribution.[1][3] This application note details the protocol for high-resolution EBSD analysis of Aluminum-Copper (Al-Cu) weld zones, a critical area of study for understanding the relationship between welding process parameters, microstructure, and mechanical properties. The significant temperature gradients and rapid solidification rates during welding create complex microstructures within the fusion zone (FZ), heat-affected zone (HAZ), and thermo-mechanically affected zone (TMAZ), which EBSD can effectively characterize.[1][4]

## Experimental Protocols

A successful EBSD analysis relies on a meticulously prepared sample surface that is free from deformation, contamination, and oxidation.[5][6] The protocol below outlines a comprehensive workflow for preparing and analyzing Al-Cu weld zones.

## Sample Preparation

The goal of sample preparation is to obtain a flat, mirror-like surface with minimal crystallographic damage.[5] For soft, multi-phase materials like Al-Cu alloys, a combination of mechanical polishing and a final finishing step is crucial.[6][7]

## Protocol:

- Sectioning:
  - Carefully cut a cross-section of the weldment perpendicular to the welding direction using a low-speed diamond saw or wire-cut Electrical Discharge Machining (EDM) to minimize induced deformation.[4][5]
- Mounting:
  - Mount the sample in a conductive resin. Hot mounting is often preferable for edge retention, provided the sample is not sensitive to the applied temperature and pressure.[5]
- Mechanical Grinding & Polishing:
  - Grinding: Sequentially grind the sample surface using water-resistant Silicon Carbide (SiC) papers of decreasing grit size (e.g., from 600 to 2000 mesh).[8]
  - Polishing: Perform mechanical polishing on a polishing machine using diamond pastes of decreasing particle size (e.g., down to 0.1  $\mu\text{m}$ ).[9]
- Final Polishing (Crucial Step):
  - Vibratory Polishing with Colloidal Silica: This chemo-mechanical polishing step is highly effective for removing the final thin layer of surface damage on aluminum alloys.[5][9] Use a 0.05  $\mu\text{m}$  colloidal silica suspension on a vibratory polisher for at least 2 hours.[9]
  - Electropolishing (Alternative): This technique can produce a damage-free surface. A typical electrolyte for aluminum alloys is a solution of nitric acid ( $\text{HNO}_3$ ) and methanol ( $\text{CH}_3\text{OH}$ ) (e.g., 30 mL  $\text{HNO}_3$  + 60 mL  $\text{CH}_3\text{OH}$ ) at sub-zero temperatures ( $-20\text{ }^\circ\text{C}$  to  $-30\text{ }^\circ\text{C}$ ) and a voltage of around 20 V.[4]
  - Broad Beam Ion Milling (Alternative): Ion milling can effectively remove the distorted surface layer, which is particularly useful for multi-phase alloys where mechanical polishing may cause preferential etching or relief between phases.[6][9] A low-angle (e.g.,  $3\text{--}4^\circ$ ) argon ion beam at low kV (e.g., 2-4 kV) is recommended.[6][9]

- Cleaning:
  - Thoroughly clean the sample after polishing, typically with ethanol, and dry it with a stream of dry air or nitrogen.

## EBSD Data Acquisition

Data is collected using an EBSD detector mounted inside an SEM. The sample is tilted to approximately 70° towards the detector to optimize the diffraction pattern signal.[\[10\]](#)

Typical SEM and EBSD Settings:

Parameter	Typical Value/Range	Purpose	Reference
Acceleration Voltage	20 kV	Balances signal strength and spatial resolution.	<a href="#">[4]</a> <a href="#">[9]</a>
Beam Current	~1 nA	Provides sufficient beam intensity for pattern generation without excessive sample damage.	<a href="#">[9]</a>
Working Distance	15 - 20 mm	Optimized distance between the electron beam focus and the final lens for EBSD.	<a href="#">[11]</a>
Step Size	0.1 - 1.0 $\mu\text{m}$	Determines the spatial resolution of the map. Smaller step sizes are needed for finer-grained regions.	<a href="#">[4]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Tilt Angle	70°	Standard angle to maximize the visibility of the Kikuchi patterns on the phosphor screen.	<a href="#">[10]</a>

## Data Post-Processing and Analysis

The collected EBSD data is processed using specialized software (e.g., HKL Channel 5, TSL OIM Analysis, MTEX).[\[4\]](#)[\[11\]](#)[\[12\]](#)

### Analysis Steps:

- Data Cleaning: Apply noise reduction filters to assign orientations to non-indexed points and remove spurious data points.[\[11\]](#)

- Map Generation: Create various maps to visualize the microstructure[1]:
  - Image Quality (IQ) Map: Shows grain boundaries, deformation, and surface topography. [10]
  - Inverse Pole Figure (IPF) Map: Colors grains based on their crystallographic orientation relative to a sample direction.[12][13]
  - Phase Map: Differentiates between different crystallographic phases present in the weld zone.[1]
  - Grain Boundary Map: Highlights low-angle (LAGBs, 2-15°) and high-angle (HAGBs, >15°) grain boundaries.[4][13]
- Quantitative Analysis: Extract numerical data from the maps[3]:
  - Grain Size and Distribution: Measure the average grain size and plot its distribution across different weld zones.[3][4]
  - Texture Analysis: Generate pole figures (PF) or orientation distribution functions (ODF) to represent the preferred crystallographic orientations.[13]
  - Misorientation Analysis: Calculate the fraction of LAGBs and HAGBs, which can indicate levels of plastic strain and recrystallization.[12]

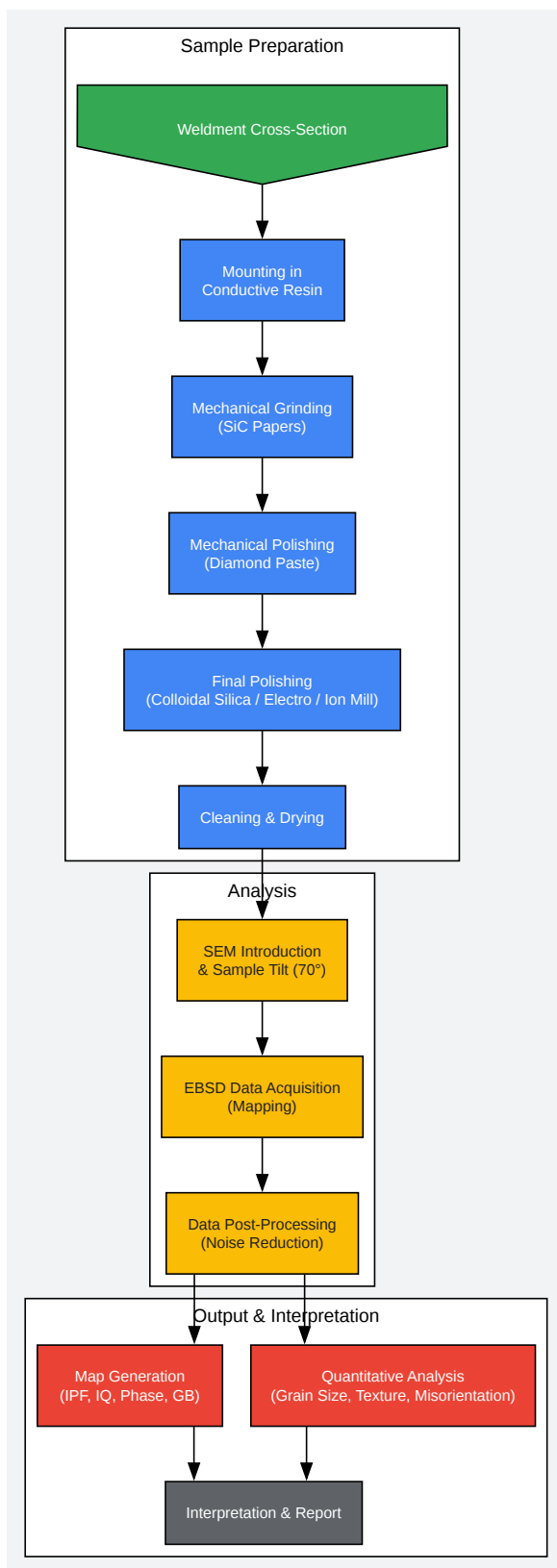
## Quantitative Data Summary

EBSD analysis provides a wealth of quantitative data. The following table summarizes typical microstructural parameters measured in different zones of aluminum alloy welds.

Parameter	Base Metal	Heat-Affected Zone (HAZ)	Weld/Stir Zone (SZ)	Significance	References
Average Grain Size	Varies (e.g., 25.0 $\mu\text{m}$ )	Can be larger due to grain growth	Often refined (e.g., 13.5 - 21.6 $\mu\text{m}$ )	Influences strength and ductility (Hall-Petch relationship).	<a href="#">[4]</a> <a href="#">[14]</a> <a href="#">[15]</a>
Fraction of HAGBs (>15°)	Lower (e.g., ~33%)	Variable	Higher (e.g., 54% - 68%)	Indicates recrystallization and the formation of new grains.	<a href="#">[12]</a> <a href="#">[13]</a>
Fraction of LAGBs (2-15°)	Higher (e.g., ~67%)	Variable	Lower	Relates to dislocation density and stored strain.	<a href="#">[12]</a> <a href="#">[13]</a>
Texture	Strong rolling texture (e.g., Brass, Copper, S components)	Weakened texture	Often weak or different texture components	Reflects the deformation and solidification history.	<a href="#">[1]</a> <a href="#">[12]</a>

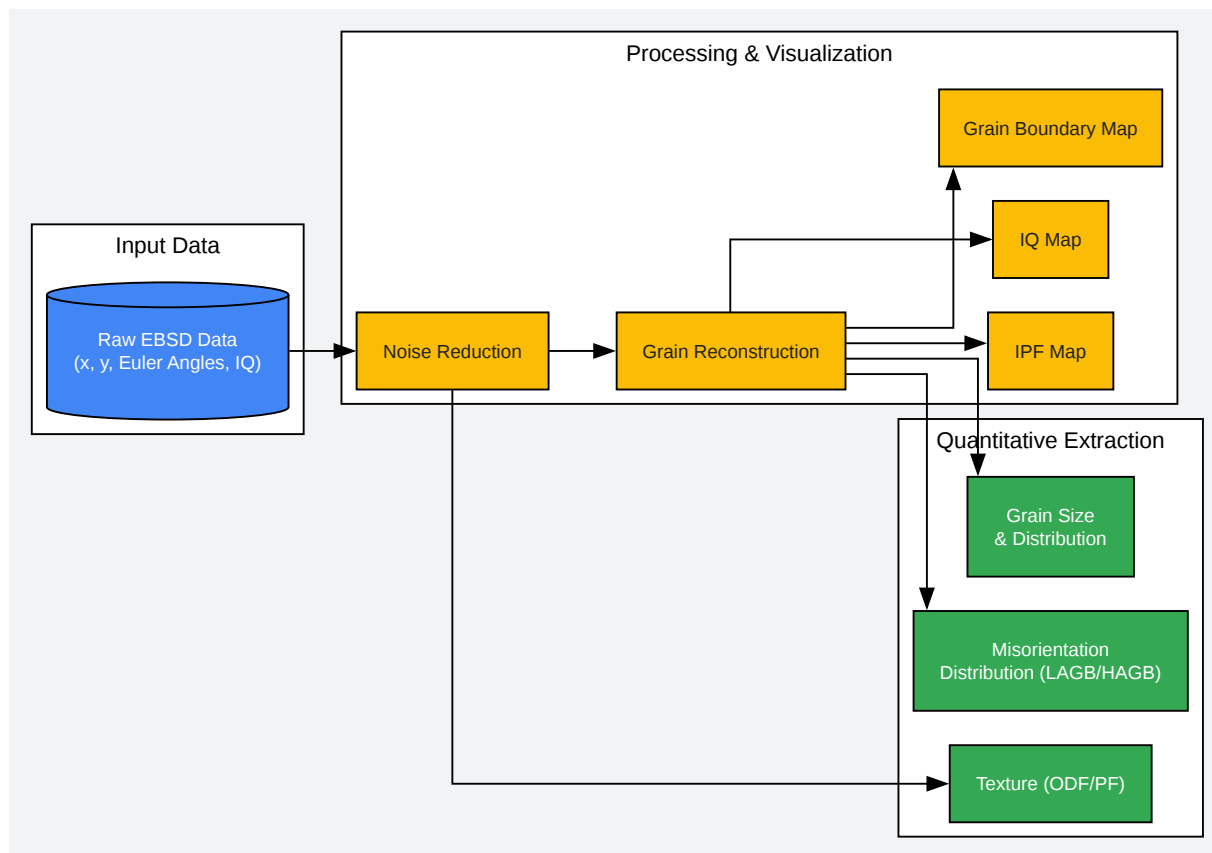
## Visualized Workflows

The following diagrams illustrate the logical flow of the EBSD analysis process.



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Caption: Overall experimental workflow for EBSD analysis of Al-Cu weld zones.



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Caption: Workflow for post-processing and analyzing raw EBSD data.

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